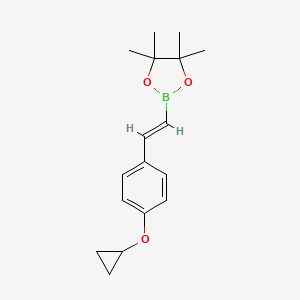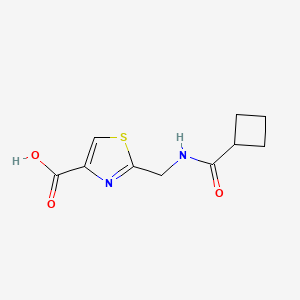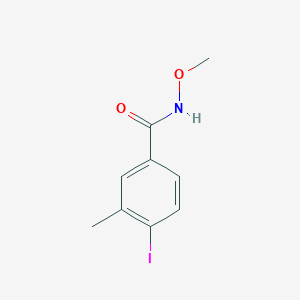
4-iodo-N-methoxy-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-N-methoxy-3-methylbenzamide is an organic compound with the molecular formula C9H10INO2 It is a derivative of benzamide, characterized by the presence of an iodine atom at the 4-position, a methoxy group at the N-position, and a methyl group at the 3-position of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-N-methoxy-3-methylbenzamide typically involves the iodination of a precursor compound, followed by the introduction of the methoxy and methyl groups. One common method involves the following steps:
Iodination: The precursor benzamide is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 4-position.
Methoxylation: The iodinated intermediate is then reacted with methanol in the presence of a base, such as sodium methoxide, to introduce the methoxy group at the N-position.
Methylation: Finally, the compound is methylated using a methylating agent, such as methyl iodide, in the presence of a base, to introduce the methyl group at the 3-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Iodo-N-methoxy-3-methylbenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and methyl groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Coupling Reactions: Catalysts such as palladium or nickel are used in the presence of ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds or other complex structures.
Aplicaciones Científicas De Investigación
4-Iodo-N-methoxy-3-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules for pharmaceuticals, agrochemicals, and materials science.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-iodo-N-methoxy-3-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
4-Iodo-N-methoxy-3-methylbenzamide can be compared with other similar compounds, such as:
4-Iodo-N-methylbenzamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-Iodo-3-methylbenzamide: Lacks the methoxy group at the N-position, which can influence its chemical properties and applications.
4-Iodo-N-methoxybenzamide:
The uniqueness of this compound lies in the combination of the iodine, methoxy, and methyl groups, which confer specific chemical and biological properties that are not present in the other similar compounds.
Propiedades
Fórmula molecular |
C9H10INO2 |
|---|---|
Peso molecular |
291.09 g/mol |
Nombre IUPAC |
4-iodo-N-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C9H10INO2/c1-6-5-7(3-4-8(6)10)9(12)11-13-2/h3-5H,1-2H3,(H,11,12) |
Clave InChI |
SEYNBFDRIDKILM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(=O)NOC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


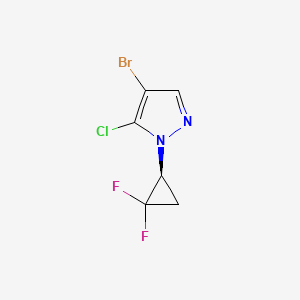
![n-Butyl-2-(4-oxothieno[3,2-d]pyrimidin-3(4h)-yl)acetamide](/img/structure/B14909136.png)
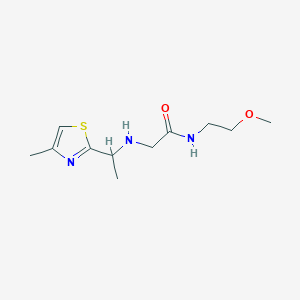

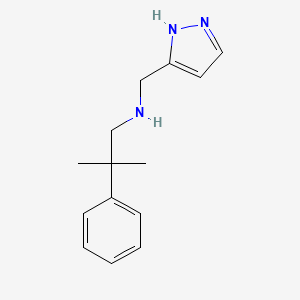

![3-(Diphenylphosphanyl)-2'-((R)-hydroxy(2-(trimethylsilyl)phenyl)methyl)-[1,1'-binaphthalen]-2-ol](/img/structure/B14909172.png)
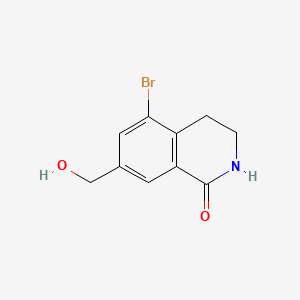
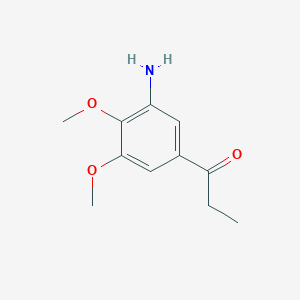
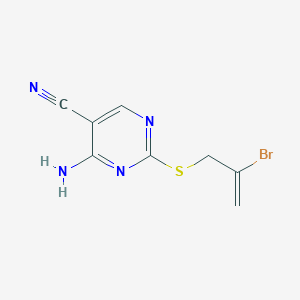
![2-(Difluoromethyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B14909204.png)
![2-Amino-N-isobutylbenzo[d]thiazole-6-carboxamide](/img/structure/B14909208.png)
